molecular formula C10H11NO5 B6346306 Ethyl 2-methoxy-4-nitrobenzoate CAS No. 476615-18-6

Ethyl 2-methoxy-4-nitrobenzoate

Cat. No.: B6346306
CAS No.: 476615-18-6
M. Wt: 225.20 g/mol
InChI Key: CHTSRBLYVZWEQJ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4-nitrobenzoate is an aromatic ester featuring a methoxy group at the ortho position (C2) and a nitro group at the para position (C4) relative to the ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic environment that influences reactivity and intermolecular interactions, such as hydrogen bonding .

Synthesis:
A key synthesis route involves the catalytic hydrogenation of tert-butyl 2-methoxy-4-nitrobenzoate using a Pd/C catalyst under H₂, followed by transesterification to yield the ethyl ester . Alternative methods include nitration and esterification steps, as demonstrated in the synthesis of structurally related ethyl nitrobenzoates (e.g., ethyl 2,3-dichloro-4-nitrobenzoate), where precise control of reaction conditions (temperature, stoichiometry) ensures high yields (>90%) and purity (>98%) .

Properties

IUPAC Name

ethyl 2-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSRBLYVZWEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl 2-methoxybenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction efficiency and yield. The use of catalysts and advanced reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 2-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-methoxy-4-nitrobenzoate with structurally analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound C2: -OCH₃; C4: -NO₂; COOEt C₁₀H₁₁NO₅ 225.20 Intermediate in drug synthesis
Ethyl 3-methyl-4-nitrobenzoate C3: -CH₃; C4: -NO₂; COOEt C₁₀H₁₁NO₄ 209.20 Agrochemical precursor
4-Methoxy-3-nitrobenzoic acid C4: -OCH₃; C3: -NO₂; COOH C₈H₇NO₅ 197.14 mp 191–194°C; crystallography studies
Ethyl 2,3-dichloro-4-nitrobenzoate C2: -Cl; C3: -Cl; C4: -NO₂; COOEt C₉H₇Cl₂NO₄ 264.07 High-yield synthesis for pesticides
Ethyl 2-hydroxy-4-methoxy-6-propylbenzoate C2: -OH; C4: -OCH₃; C6: -C₃H₇; COOEt C₁₃H₁₈O₄ 238.28 Potential bioactive compound

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : The methoxy group at C2 in this compound activates the aromatic ring toward electrophilic substitution at the ortho and para positions, while the nitro group deactivates the ring, directing further substitutions to the meta position relative to itself . In contrast, ethyl 3-methyl-4-nitrobenzoate lacks strong electron-donating groups, leading to reduced reactivity in nucleophilic aromatic substitution .
  • Steric Effects : The presence of bulky substituents (e.g., chlorine in ethyl 2,3-dichloro-4-nitrobenzoate) introduces steric hindrance, limiting access to reactive sites and altering reaction pathways .

Physical Properties

  • 4-Methoxy-3-nitrobenzoic acid, a related carboxylic acid, has a higher melting point (191–194°C) due to stronger intermolecular hydrogen bonding .
  • Solubility : Ethyl esters generally exhibit better solubility in organic solvents (e.g., EtOAc, MeCN) compared to their carboxylic acid counterparts, as seen in the extraction of bioactive compounds from clove and Plantago depressa .

Key Research Findings

  • Hydrogen Bonding : The methoxy and nitro groups in this compound participate in hydrogen-bonding networks, influencing crystal packing and stability. This behavior aligns with Etter’s rules for predicting molecular aggregation patterns .
  • Synthetic Efficiency : Methods employing Pd/C hydrogenation (as in ) achieve higher yields (>78%) compared to classical nitration routes, which require stringent temperature control to avoid byproducts .

Biological Activity

Overview

Ethyl 2-methoxy-4-nitrobenzoate is an organic compound with a nitro group that has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO4C_{10}H_{11}NO_4. Its structure features:

  • Ethyl group : Enhances lipophilicity.
  • Methoxy group : Influences solubility and reactivity.
  • Nitro group : Imparts biological activity through redox reactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

  • Inhibition of tumor cell proliferation : Nitro groups can interfere with cellular pathways, leading to reduced cancer cell growth.
  • Anti-inflammatory effects : The compound may modulate inflammatory responses by affecting cytokine production and signaling pathways.
  • Antimicrobial properties : It has shown potential against various pathogens, possibly through disruption of microbial cell membranes or inhibition of essential enzymes.

Antitumor Activity

Research indicates that nitrobenzoate derivatives, including this compound, have significant antitumor properties. A study demonstrated that related nitrobenzoate compounds could inhibit tubulin polymerization, a crucial process for cancer cell division . this compound's ability to disrupt microtubule dynamics may contribute to its anticancer effects.

Anti-inflammatory Effects

Nitrobenzoate compounds have been investigated for their ability to suppress inflammation. They may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This property makes them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacteria and fungi, potentially by interfering with their metabolic pathways or structural integrity .

Case Studies

  • Antitumor Efficacy in Cancer Models
    • A study involving a nitrobenzoate derivative demonstrated significant inhibition of tumor growth in vivo. The compound was shown to reduce tumor size and metastasis in animal models by targeting specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Activity Assessment
    • In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines. Results indicated a marked reduction in inflammatory markers upon treatment with the compound, suggesting its potential as a therapeutic agent in managing chronic inflammatory conditions .
  • Antimicrobial Testing
    • This compound was tested against several bacterial strains, showing effective inhibition at low concentrations. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its potential application in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
Ethyl 4-nitrobenzoateModerateLowModerate
Ethyl 5-hydroxy-4-methoxy-2-nitrobenzoateHighHighLow

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-methoxy-4-nitrobenzoate, and how can reaction purity be optimized?

this compound is typically synthesized via esterification of 2-methoxy-4-nitrobenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄) or via activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by ethanol treatment . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using NMR (¹H/¹³C) or HPLC is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR reveals distinct signals for the methoxy (~δ 3.9 ppm), nitro group (meta to ester), and ethyl ester protons (quartet at δ 4.3–4.4 ppm, triplet at δ 1.3–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion peak (C₁₀H₁₁NO₅, [M+H]⁺ = 242.0663) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity, while GC-MS (non-polar columns) aids in volatile impurity detection .

Advanced Research Questions

Q. How does the nitro group influence reactivity in substitution or reduction reactions, and what experimental controls are needed?

The nitro group at the 4-position is electron-withdrawing, directing electrophilic substitution to the 5-position (para to methoxy). Reduction with Pd/C or NaBH₄/Cu converts the nitro group to an amine, but over-reduction risks ester hydrolysis. Strict control of reaction time, temperature, and catalyst loading is essential to avoid side products . For substitution reactions (e.g., SNAr), use polar aprotic solvents (DMF, DMSO) and monitor intermediates via LC-MS .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

The nitro group’s planarity and potential disorder complicate X-ray diffraction. SHELXL (via Olex2 or WinGX) refines anisotropic displacement parameters and resolves disorder by partitioning occupancies. Hydrogen bonding between the nitro group and methoxy/ester oxygen (d ~2.8–3.2 Å) can be modeled using SHELX’s restraints . High-resolution data (≤ 0.8 Å) and twinning detection (via Hooft/Y parameter) improve accuracy .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

Discrepancies between experimental and predicted NMR shifts (e.g., PubChem data) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Cross-validate using computational tools (DFT calculations for chemical shifts) and reference internal standards (TMS for ¹H NMR). For mass spectrometry, compare fragmentation patterns with NIST libraries .

Q. What role do hydrogen-bonding networks play in the compound’s stability and solubility?

The nitro and methoxy groups participate in intermolecular C–H···O and O–H···O interactions, forming dimers or chains in the crystal lattice. These interactions reduce solubility in non-polar solvents but enhance thermal stability (TGA data shows decomposition >200°C). Graph set analysis (Etter’s rules) classifies motifs as D (chains) or R₂²(8) (rings), guiding co-crystal design for improved bioavailability .

Q. How can reaction conditions be optimized for scale-up synthesis using design of experiments (DoE)?

Apply factorial design to variables:

  • Catalyst concentration (H₂SO₄: 5–15 mol%)
  • Temperature (60–100°C)
  • Reaction time (4–12 hrs) Response surfaces (yield vs. purity) identify optimal conditions. Use PAT (process analytical technology) like in-situ FTIR to monitor esterification progress .

Methodological Notes

  • Synthesis : Avoid prolonged heating to prevent ester hydrolysis. Use molecular sieves to remove water in esterification .
  • Crystallography : Collect data at low temperature (100 K) to minimize thermal motion .
  • Data Validation : Cross-check melting points (lit. 94–96°C) and IR carbonyl stretches (~1720 cm⁻¹) with NIST/PubChem .

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